molecular formula C9H19NO B3072186 Butyl(ethyl)(oxiran-2-ylmethyl)amine CAS No. 1016675-25-4

Butyl(ethyl)(oxiran-2-ylmethyl)amine

Cat. No. B3072186
CAS RN: 1016675-25-4
M. Wt: 157.25 g/mol
InChI Key: HPDNXDRMXLUBAO-UHFFFAOYSA-N
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Description

“Butyl(ethyl)(oxiran-2-ylmethyl)amine” is a chemical compound with the molecular formula C9H19NO . It is a type of amine, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .


Synthesis Analysis

The synthesis of similar compounds often involves the ring-opening of epoxides with amines . This process provides β-amino alcohols in high yields with excellent regioselectivity . A metal- and solvent-free acetic acid-mediated ring-opening reaction of epoxides with amines has been reported .


Molecular Structure Analysis

The molecular structure of “Butyl(ethyl)(oxiran-2-ylmethyl)amine” consists of a butyl group, an ethyl group, and an oxiran-2-ylmethyl group attached to a nitrogen atom . The exact structure can be determined using techniques such as Fourier transform infrared spectroscopy and nuclear magnetic resonance spectroscopy .


Chemical Reactions Analysis

Amines, including “Butyl(ethyl)(oxiran-2-ylmethyl)amine”, can engage in various chemical reactions. One notable reaction is the ring-opening of epoxides with amines, which provides β-amino alcohols . This reaction can be used for the introduction of amines in natural products during late-stage transformations .


Physical And Chemical Properties Analysis

Amines, including “Butyl(ethyl)(oxiran-2-ylmethyl)amine”, can engage in hydrogen bonding with water . Amines of low molar mass are quite soluble in water . The exact physical and chemical properties of “Butyl(ethyl)(oxiran-2-ylmethyl)amine” would need to be determined experimentally.

Scientific Research Applications

Ring-Opening Reactions with Amines

The compound undergoes highly regioselective ring-opening reactions with epoxides. In a metal- and solvent-free protocol, it reacts with epoxides to form β-amino alcohols . This process is valuable for late-stage transformations and the introduction of amines into natural products.

Self-Curable Epoxy Thermosets

Butyl(ethyl)(oxiran-2-ylmethyl)amine derivatives contribute to high-Tg (glass transition temperature) and low-dissipation epoxy thermosets. These self-curing materials exhibit excellent mechanical properties and find applications in coatings, adhesives, and composite materials .

Curing Agent for Polyester Powder Coatings

Tris(oxiran-2-ylmethyl)benzene-1,3,5-tricarboxylate (TOTC), a derivative of our compound, serves as a curing agent for polyester powder coatings. TOTC is synthesized without using harmful epichlorohydrin and enhances the durability and chemical resistance of coatings .

Mechanism of Action

Target of Action

The primary target of Butyl(ethyl)(oxiran-2-ylmethyl)amine is the epoxide group . This compound is involved in the ring-opening reaction of epoxides with amines , leading to the formation of β-amino alcohols . These β-amino alcohols are important building blocks for the synthesis of a wide range of biologically active natural and synthetic products .

Mode of Action

Butyl(ethyl)(oxiran-2-ylmethyl)amine interacts with its targets through a ring-opening reaction . This process involves the nucleophilic attack of the amine on the carbon atom of the epoxide . The reaction is highly regioselective, providing β-amino alcohols in high yields . This mode of action allows for the introduction of amines in natural products during late-stage transformations .

Biochemical Pathways

The biochemical pathway primarily affected by Butyl(ethyl)(oxiran-2-ylmethyl)amine is the synthesis of β-amino alcohols . These compounds are crucial in the production of various biologically active substances, including natural alkaloids, unnatural amino acids, chiral auxiliaries, and pharmaceuticals .

Result of Action

The result of the action of Butyl(ethyl)(oxiran-2-ylmethyl)amine is the production of β-amino alcohols . These compounds are important in various biological and chemical applications. For instance, they serve as building blocks in the synthesis of a wide range of biologically active natural and synthetic products .

Action Environment

The action of Butyl(ethyl)(oxiran-2-ylmethyl)amine can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and the presence of a solvent, can affect the yield and regioselectivity of the reaction . Additionally, the presence of other substances, such as acids or bases, can also influence the reaction . Therefore, careful control of the reaction environment is crucial for optimizing the compound’s action, efficacy, and stability.

Future Directions

The future directions for “Butyl(ethyl)(oxiran-2-ylmethyl)amine” and similar compounds could involve their use in the synthesis of new materials. For example, tris(oxiran-2-ylmethyl) benzene-1,3,5-tricarboxylate was synthesized and used as a curing agent for polyester powder coatings . This suggests that “Butyl(ethyl)(oxiran-2-ylmethyl)amine” could potentially be used in similar applications.

properties

IUPAC Name

N-ethyl-N-(oxiran-2-ylmethyl)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-3-5-6-10(4-2)7-9-8-11-9/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDNXDRMXLUBAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)CC1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl(ethyl)(oxiran-2-ylmethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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